1-Bromo-2,4-dinitrobenzene

Catalog No.
S570487
CAS No.
584-48-5
M.F
C6H3BrN2O4
M. Wt
247 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4-dinitrobenzene

CAS Number

584-48-5

Product Name

1-Bromo-2,4-dinitrobenzene

IUPAC Name

1-bromo-2,4-dinitrobenzene

Molecular Formula

C6H3BrN2O4

Molecular Weight

247 g/mol

InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H

InChI Key

PBOPJYORIDJAFE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br

Synonyms

1-bromo-2,4-dinitrobenzene

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br

Synthesis of 2,4-Dinitrophenol:

1-Bromo-2,4-dinitrobenzene serves as a precursor to 2,4-dinitrophenol (DNP) through a reaction with KO2-crown ether complex in benzene []. DNP has various applications, including:

  • As a pesticide and herbicide, though its use is now banned due to environmental and safety concerns.
  • In the production of dyes and explosives (historical use).
  • As a biological stain in microscopy [].

Protein Determination and Glutathione S-transferase (GST) Assay:

1-Bromo-2,4-dinitrobenzene finds use as a substrate in protein determination and GST assays, particularly for studying the enzyme activity of Prostaglandin D2 synthase (PGDS) in chicken and rat tissues [, ]. PGDS plays a crucial role in the synthesis of inflammatory mediators called prostaglandins. Understanding its activity is essential in research related to inflammation and associated diseases.

1-Bromo-2,4-dinitrobenzene is an organobromine compound characterized by the presence of bromine and two nitro groups attached to a benzene ring. Its molecular formula is C₆H₃BrN₂O₄, and it has a molecular weight of 232.01 g/mol. The compound appears as a yellow crystalline solid and is known for its reactivity due to the electron-withdrawing nature of the nitro groups, which enhance its electrophilic characteristics .

Typical of aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles due to the electron-withdrawing effect of the nitro groups.
  • Reduction Reactions: It can be reduced to form 2,4-dinitrophenol through treatment with reducing agents such as potassium superoxide in the presence of a crown ether complex .
  • Formation of Nitroso Compounds: It can react with nitrites and amines to form nitroso derivatives .

Several methods exist for synthesizing 1-bromo-2,4-dinitrobenzene:

  • Nitration of Bromobenzene: Bromobenzene can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 2 and 4 positions.
  • Direct Bromination: Starting from 2,4-dinitrochlorobenzene, bromination can be performed using bromine in an inert solvent .
  • Electrophilic Aromatic Substitution: This method involves treating dinitrobenzene derivatives with brominating agents under controlled conditions to yield 1-bromo-2,4-dinitrobenzene.

1-Bromo-2,4-dinitrobenzene is utilized in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound is used in analytical methods for detecting phenolic compounds due to its reactivity .
  • Research

The interactions of 1-bromo-2,4-dinitrobenzene with biological systems have been investigated primarily concerning its mutagenic potential. Studies suggest that it may form reactive intermediates that can interact with DNA, leading to mutations. The compound's ability to sensitize skin also highlights its potential for allergic reactions upon repeated exposure .

Several compounds share structural similarities with 1-bromo-2,4-dinitrobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Chloro-2,4-dinitrobenzeneChlorine instead of bromineLess reactive than its brominated counterpart
2,4-DinitrophenolHydroxyl group instead of bromineExhibits strong acidic properties
1-Bromo-3-nitrobenzeneDifferent positioning of nitro groupDifferent reactivity profile

The uniqueness of 1-bromo-2,4-dinitrobenzene lies in its specific arrangement of substituents which affects its reactivity and biological activity compared to these similar compounds. The presence of both bromine and nitro groups at specific positions on the benzene ring enhances its electrophilic character significantly more than other similar compounds.

XLogP3

2.2

UNII

4MS3FTW380

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

584-48-5

Wikipedia

1-bromo-2,4-dinitrobenzene

General Manufacturing Information

Benzene, 1-bromo-2,4-dinitro-: ACTIVE

Dates

Last modified: 08-15-2023

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